1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a butanol chain, and an indole moiety
Preparation Methods
The synthesis of 1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with butanol in the presence of a strong acid catalyst to form the cyclohexene-butanol intermediate. This intermediate is then reacted with di-1H-indol-1-ylmethyl chloride under basic conditions to yield the final product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield.
Chemical Reactions Analysis
1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.
Substitution: The indole moiety can undergo electrophilic substitution reactions with reagents like halogens or nitro compounds to form substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety makes it a potential candidate for studying biological processes involving indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety can interact with various biological pathways, potentially modulating enzyme activity or receptor binding. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- include:
2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: This compound shares a similar cyclohexene structure but differs in its functional groups.
1-Cyclohexene-1-butanol, 4-(diethoxymethyl)-alpha,alpha-dimethyl-: Another related compound with different substituents on the butanol chain.
The uniqueness of 1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- lies in its combination of a cyclohexene ring, a butanol chain, and an indole moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
68738-97-6 |
---|---|
Molecular Formula |
C22H31NO |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
4-[4-(4,6-dimethylindol-1-yl)cyclohexen-1-yl]-4-methylpentan-1-ol |
InChI |
InChI=1S/C22H31NO/c1-16-14-17(2)20-10-12-23(21(20)15-16)19-8-6-18(7-9-19)22(3,4)11-5-13-24/h6,10,12,14-15,19,24H,5,7-9,11,13H2,1-4H3 |
InChI Key |
JVQFYQGIMPNQFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CN(C2=C1)C3CCC(=CC3)C(C)(C)CCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.